2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C12H10F2O2. It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and rigid framework. The presence of two fluorine atoms and a phenyl group attached to the bicyclo[1.1.1]pentane ring adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-phenylbicyclo[111]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the fluorination of a suitable bicyclo[11The reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and phenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions of small molecules with biological targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms and phenyl group can participate in various binding interactions, influencing the compound’s biological activity. The rigid bicyclo[1.1.1]pentane core provides a stable framework that can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the phenyl group, affecting its interactions and applications.
Uniqueness
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the combination of its fluorine atoms, phenyl group, and bicyclo[1.1.1]pentane core. This combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUNWHYQMWXNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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